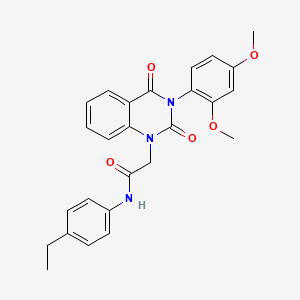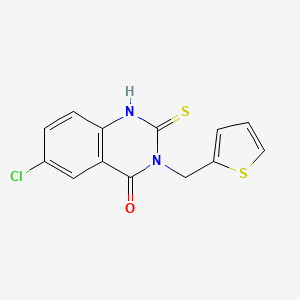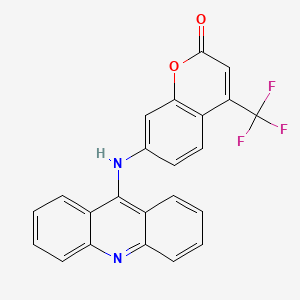![molecular formula C20H20N4O3 B11215173 7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of methoxy groups on the phenyl rings and a triazolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects. The methoxy groups on the phenyl rings may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(4-FLUOROPHENYL)ETHANONE
- 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
- 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(4-NITROPHENOXY)ETHANONE
Comparison: Compared to these similar compounds, 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique triazolopyrimidine core. This core structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of methoxy groups further enhances its reactivity and potential for functionalization, setting it apart from other related compounds.
Propiedades
Fórmula molecular |
C20H20N4O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
7-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4O3/c1-25-14-6-4-13(5-7-14)17-11-18(24-20(23-17)21-12-22-24)16-9-8-15(26-2)10-19(16)27-3/h4-12,18H,1-3H3,(H,21,22,23) |
Clave InChI |
WPMQKQYUMPQWPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215108.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11215124.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11215127.png)

![N~8~-(3,5-dimethylphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11215132.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)

![7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215147.png)
![9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215158.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215181.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)
